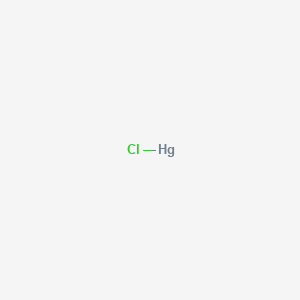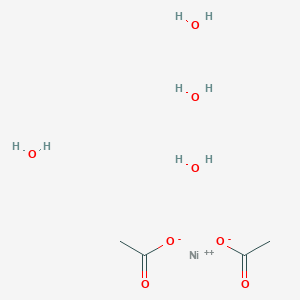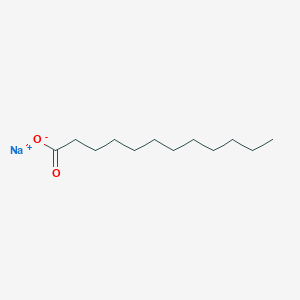
月桂酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium dodecanoate is an organic sodium salt resulting from the replacement of the proton from the carboxy group of dodecanoic acid by a sodium ion. It has a role as a detergent. It contains a dodecanoate.
科学研究应用
药用辅料
月桂酸钠在制药行业用作辅料。 它有助于药物的制剂和给药,在片剂包衣中充当粘合剂,在液体制剂和栓剂中充当乳化稳定剂 .
膜蛋白质组学
在膜蛋白质组学中,月桂酸钠用作膜蛋白的增溶剂。 它与胰蛋白酶和胰凝乳蛋白酶等蛋白酶兼容,这些蛋白酶对于基于质谱的蛋白质组学分析中的蛋白质消化至关重要 .
表面活性剂和乳化剂
作为表面活性剂和乳化剂,月桂酸钠参与了通过与二氧化硅纳米粒子共组装形成水凝胶的过程。 这种应用对于创建具有独特性能的材料以用于各种科学目的具有重要意义 .
纳米粒子合成
月桂酸钠在单分散银纳米粒子的合成中发挥作用。 它影响形成过程,这对于大规模生产用于众多研究领域的纳米粒子很有价值 .
诱导动物模型外周动脉疾病
它已被用于诱导大鼠外周动脉疾病以进行研究目的,为研究这种疾病提供了一种模型 .
漂白、洗涤和剥脱剂
作用机制
Target of Action
Sodium laurate, also known as sodium dodecanoate, is the sodium salt of a fatty acid (lauric acid) and is classified as a soap . It is primarily used as a surfactant in various products, including soaps and cosmetics . As a surfactant, its primary targets are fats and oils, which it emulsifies, allowing them to be washed away .
Mode of Action
Like other surfactants, sodium laurate is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties . This allows it to interact with both water and oil molecules. When in contact with fats or oils, sodium laurate molecules surround the fat droplets, with their lipophilic tails pointing towards the fat and their hydrophilic heads pointing outwards. This forms an emulsion of tiny fat droplets dispersed in water, which can then be easily washed away .
Biochemical Pathways
It can affect the permeability of biological membranes, potentially influencing various cellular processes . For example, sodium laurate has been used to induce peripheral arterial disease in rats, suggesting it may interact with vascular tissues .
Result of Action
The primary result of sodium laurate’s action is the emulsification of fats and oils, allowing them to be washed away. This makes it useful in a variety of applications, from personal hygiene products like soap and shampoo, to industrial uses as a detergent . In a biological context, sodium laurate can affect membrane permeability and has been used experimentally to induce disease states for research purposes .
Action Environment
The efficacy and stability of sodium laurate can be influenced by various environmental factors. For example, its effectiveness as a surfactant can be affected by the presence of other substances, such as salts or other surfactants. Additionally, extreme pH levels can potentially affect its stability and performance . In typical usage conditions (eg, in soap used at room temperature), sodium laurate is generally stable and effective .
生化分析
Biochemical Properties
Sodium laurate plays a significant role in enhancing the performance of various products while maintaining environmental responsibility . It has been found to lyse membranes and solubilize membrane proteins efficiently . This property allows sodium laurate to interact with various biomolecules, particularly proteins, within biochemical reactions .
Cellular Effects
Sodium laurate has been observed to have effects on various types of cells. For instance, it has been used to induce peripheral arterial disease in rats . It should be noted that sodium laurate can cause irritation and damage to the skin’s barrier .
Molecular Mechanism
The molecular mechanism of sodium laurate primarily involves its surfactant properties. As a soap, sodium laurate can interact with biomolecules, particularly proteins, to enhance their solubility . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, sodium laurate has been found to be compatible with proteolytic enzymes like trypsin and chymotrypsin . It can be efficiently removed by a phase transfer method from samples after acidification, ensuring it does not interfere with subsequent analyses .
Dosage Effects in Animal Models
In animal models, the effects of sodium laurate can vary with different dosages. For instance, it has been used to induce peripheral arterial disease in rats
Transport and Distribution
Sodium laurate, due to its surfactant properties, can be distributed within cells and tissues by interacting with various biomolecules
Subcellular Localization
Given its surfactant properties, it may be found in various compartments within the cell where it interacts with other biomolecules
属性
CAS 编号 |
629-25-4 |
|---|---|
分子式 |
C12H24NaO2 |
分子量 |
223.31 g/mol |
IUPAC 名称 |
sodium;dodecanoate |
InChI |
InChI=1S/C12H24O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |
InChI 键 |
NDORGWUNFGHGKU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)[O-].[Na+] |
手性 SMILES |
CCCCCCCCCCCC(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCCCC(=O)O.[Na] |
Key on ui other cas no. |
629-25-4 |
物理描述 |
DryPowder; Liquid |
Pictograms |
Corrosive; Irritant |
相关CAS编号 |
143-07-7 (Parent) |
同义词 |
dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


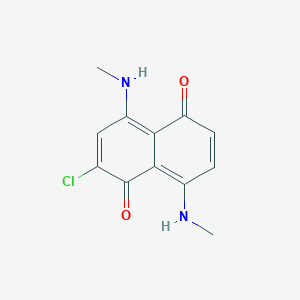
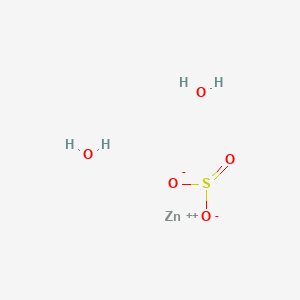
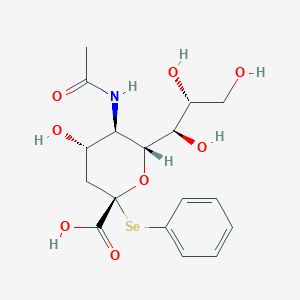


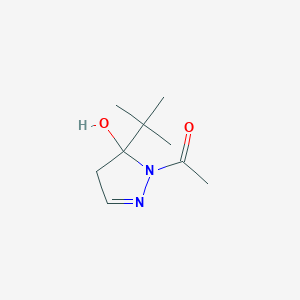
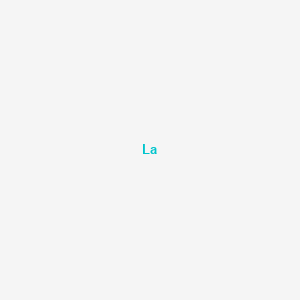
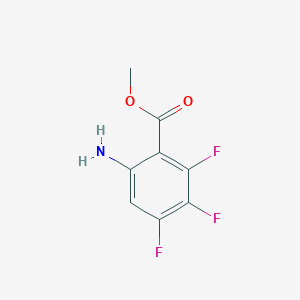

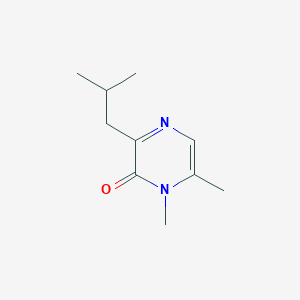
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)
